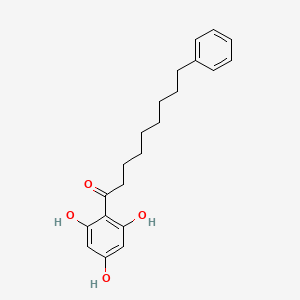
9-Phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one is an aromatic ketone. It is a natural product found in Horsfieldia glabra. The molecular formula is C21H26O4 . The average mass is 342.429 Da and the monoisotopic mass is 342.183105 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a nonanone backbone with a phenyl group at the 9th carbon and a 2,4,6-trihydroxyphenyl group attached to the carbonyl carbon . The InChI string isInChI=1S/C21H26O4/c22-17-14-19 (24)21 (20 (25)15-17)18 (23)13-9-4-2-1-3-6-10-16-11-7-5-8-12-16/h5,7-8,11-12,14-15,22,24-25H,1-4,6,9-10,13H2 .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Structure
- 9-Phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one has been synthesized from various compounds, including Horsfieldia glabra, with applications in exploring molecular structures and synthesis pathways (Pinto et al., 1988).
- Studies on similar compounds, such as 5-(2-Bromo-3-methoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-9-one, highlight the synthesis and stereochemical analysis, contributing to the understanding of molecular architecture (Zezula et al., 2007).
- Conformational studies using dynamic NMR on diarylbicyclononanes, related to this compound, provide insights into stereochemical dynamics and molecular behavior in solution (Casarini et al., 2003).
Photocatalysis and Chemical Reactions
- The compound's structural analogs have been used in photocatalysis, as evidenced by the photocatalytic oxidation of benzyl alcohol to benzaldehyde using similar molecular structures, demonstrating its potential in synthetic chemistry and environmental applications (Ohkubo et al., 2006).
Polymer Production and Bacterial Applications
- Research involving similar compounds, such as 9-phenylnonanoic acid, shows their use in bacterial production of poly-3-hydroxyalkanoates with arylalkyl substituent groups, indicating the potential of this compound in biopolymer and sustainable material production (Hazer et al., 1996).
Fluorescence and Sensing Applications
- Compounds with structures similar to this compound have been explored for their fluorescent properties. For instance, studies on pyrazolylpyrene derivatives show bright fluorescence, indicating potential applications in fluorescence-based sensing and imaging technologies (Wrona-Piotrowicz et al., 2022).
Ligands in Asymmetric Catalysis
- Research on phosphine derivatives indicates the potential of compounds like this compound in asymmetric catalysis. This application is crucial in creating chiral molecules, which are important in pharmaceutical synthesis and material science (Abbenhuis et al., 1995).
Mecanismo De Acción
Propiedades
IUPAC Name |
9-phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c22-17-14-19(24)21(20(25)15-17)18(23)13-9-4-2-1-3-6-10-16-11-7-5-8-12-16/h5,7-8,11-12,14-15,22,24-25H,1-4,6,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGZWXIAHJKVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCC(=O)C2=C(C=C(C=C2O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347919 |
Source


|
| Record name | 9-Phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119736-95-7 |
Source


|
| Record name | 9-Phenyl-1-(2,4,6-trihydroxyphenyl)nonan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

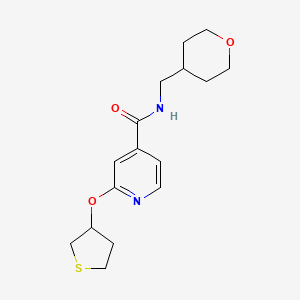
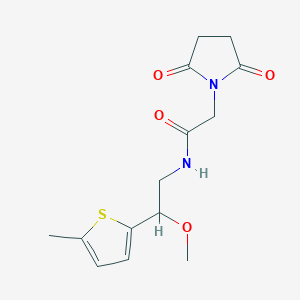
![1-Benzyl-4-chloro-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2750516.png)
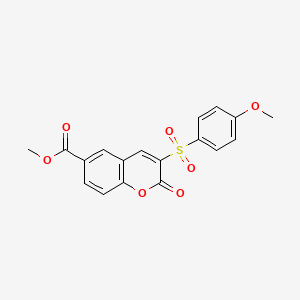
![Methyl 2-amino-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2750518.png)
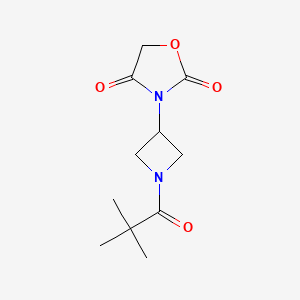

![N-(1-cyano-1-methylethyl)-2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2750523.png)
![{Bicyclo[3.1.0]hexan-3-yl}methanamine hydrochloride](/img/structure/B2750524.png)

![N-(4-ethylphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2750528.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2750530.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((5-methylfuran-2-yl)methyl)propanamide](/img/structure/B2750535.png)